molecular formula C17H24N2O3 B8204665 Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate

Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate

Cat. No.: B8204665
M. Wt: 304.4 g/mol
InChI Key: HXTDFQIOYXVQOW-UHFFFAOYSA-N
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Description

Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate is an organic compound that features a benzyl group, a diethylcarbamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate typically involves the reaction of benzyl 1-pyrrolidinecarboxylate with diethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The carbonyl group in the diethylcarbamoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The diethylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1-pyrrolidinecarboxylate: Lacks the diethylcarbamoyl group, making it less versatile in certain reactions.

    Diethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamoyl derivatives.

    Pyrrolidinecarboxylate derivatives: Similar structure but with different substituents, leading to varied chemical and biological properties.

Uniqueness

Benzyl 3-(diethylcarbamoyl)-1-pyrrolidinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the benzyl and diethylcarbamoyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

benzyl 3-(diethylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-18(4-2)16(20)15-10-11-19(12-15)17(21)22-13-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDFQIOYXVQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 1-[(benzyloxy)carbonyl]-3-pyrrolidinecarboxylic acid (500 mg) was dissolved in DMF (5 mL), added with N,N-diethylamine (0.293 g), further with EDC (769 mg) and HOBt (542 mg) and stirred at room temperature for 72 hours. The reaction solution was diluted with ethyl acetate, sequentially washed with 1 N hydrochloric acid, a 1 N sodium hydroxide aqueous solution, water and a saturated sodium chloride solution and dried over anhydrous magnesium sulphate before distillation of the solvent. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=95:5→0:1) to give the titled compound (556 mg) having the following physical properties.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step Two
Name
Quantity
769 mg
Type
reactant
Reaction Step Two
Name
Quantity
542 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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